molecular formula C11H12N4O2 B1491270 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one CAS No. 1316316-43-4

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one

Cat. No. B1491270
CAS RN: 1316316-43-4
M. Wt: 232.24 g/mol
InChI Key: YNCYRAUMOBXIMT-UHFFFAOYSA-N
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Description

“2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” is a chemical compound that contains an azide group (-N3), a methoxy group (-OCH3), and an indolinyl group (a type of nitrogen-containing heterocycle). The presence of these functional groups suggests that this compound could have interesting reactivity and potentially useful properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indolinyl ring, the azide group, and the methoxy group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The azide group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group might be involved in reactions if conditions for demethylation are met .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the azide group could contribute to its reactivity, while the methoxy group could influence its solubility in different solvents .

Scientific Research Applications

Neuroprotective Agents

Indoline derivatives, such as “2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one”, have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . They showed significant protective effects against H2O2-induced death of RAW 264.7 cells .

Antioxidant Assay

In antioxidant assays, indoline derivatives have shown significant protective effects . This suggests that “2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” could be used in research related to oxidative stress and related diseases .

Ischemic Stroke Treatment

Some indoline derivatives have shown promising results in the treatment of ischemic stroke . They significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that “2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” could potentially be used in the development of treatments for ischemic stroke .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

Azides are generally considered hazardous due to their high reactivity and potential to explode under certain conditions. Therefore, handling of this compound should be done with caution .

properties

IUPAC Name

2-azido-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-4-2-3-9-8(10)5-6-15(9)11(16)7-13-14-12/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYRAUMOBXIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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